3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-13-8-23-16(22)19(13)11-6-18(7-11)15(21)12-9-24-14(17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAOBVMHYLJXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally, the construction of the oxazolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of oxazolidinones exhibit significant antibacterial properties. The incorporation of the thiazole moiety into the azetidinone framework may enhance these effects. A study on similar compounds demonstrated good in vitro activity against various bacterial strains, suggesting that this compound could be effective against resistant bacteria .
Anticancer Properties
The thiazole-containing compounds have shown promising results in anticancer studies. For instance, derivatives similar to 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione were evaluated for their cytotoxic effects against different cancer cell lines. In vitro studies revealed that these compounds could inhibit the proliferation of cancer cells by inducing apoptosis .
Case Study 1: Antibacterial Evaluation
A series of thiazole derivatives were synthesized and tested for antibacterial activity. Among them, compounds with structural similarities to 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized various thiazolidinone derivatives and assessed their cytotoxicity against glioblastoma cells. The results indicated that specific modifications to the thiazole ring enhanced the anticancer activity significantly compared to unmodified compounds . This suggests that further exploration into the structure-activity relationship (SAR) could yield more potent analogs.
Mechanism of Action
The mechanism of action of 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine and oxazolidine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione: shares similarities with other thiazole-containing compounds, such as thiazolidinediones and thiazole-based antibiotics.
Azetidine derivatives: Compounds containing the azetidine ring are known for their biological activities and are used in various therapeutic applications.
Oxazolidine derivatives: These compounds are studied for their potential as antimicrobial agents and in the development of new materials.
Uniqueness
What sets 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione apart is the combination of three distinct ring systems within a single molecule. This unique structure provides a versatile platform for chemical modifications and the exploration of new biological activities.
Biological Activity
The compound 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure combining an azetidine ring with both thiazole and oxazolidine moieties. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. This structural complexity contributes to its pharmacological potential.
Biological Activity Overview
Research indicates that compounds similar to 3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione exhibit significant biological activities, including:
- Antimicrobial Activity : Exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrates effectiveness against various fungal strains.
- Anticancer Properties : Potential cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Inhibition of Cell Wall Synthesis : Similar to other oxazolidinone derivatives, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Antioxidant Properties : The thiazole moiety contributes to antioxidant activity, which can protect cells from oxidative stress.
- Modulation of Enzyme Activity : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Study : A recent investigation compared the antibacterial activity of several thiazole derivatives. The compound showed comparable efficacy to standard antibiotics like norfloxacin and chloramphenicol against tested bacterial strains .
- Cytotoxicity Assay : In vitro studies conducted on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cell lines, demonstrating significant anticancer potential .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:
- Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
- Metabolism : Preliminary data suggest that it undergoes hepatic metabolism with potential for drug-drug interactions.
- Excretion : Primarily eliminated via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
